molecular formula C21H18O B11925331 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one CAS No. 43008-78-2

1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one

Katalognummer: B11925331
CAS-Nummer: 43008-78-2
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: KOLJZMOKXCXXQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one is an organic compound that features a biphenyl group attached to a phenylpropanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one typically involves the following steps:

    Suzuki Coupling Reaction: This reaction involves the coupling of a halogenated biphenyl compound with a phenylboronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere with a base such as potassium carbonate.

    Friedel-Crafts Acylation: The resulting biphenyl compound undergoes Friedel-Crafts acylation with a phenylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.

Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron.

Major Products:

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one involves its interaction with various molecular targets. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Biphenyl: A simpler structure with two connected phenyl rings.

    Phenylpropanone: A ketone with a phenyl group attached to a propanone structure.

    Benzophenone: A compound with two phenyl groups attached to a carbonyl group.

Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one is unique due to its combination of a biphenyl group and a phenylpropanone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

43008-78-2

Molekularformel

C21H18O

Molekulargewicht

286.4 g/mol

IUPAC-Name

3-phenyl-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C21H18O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2

InChI-Schlüssel

KOLJZMOKXCXXQQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.